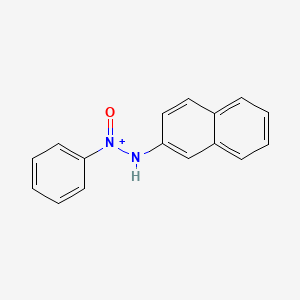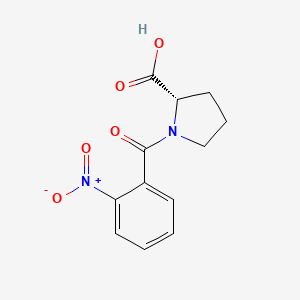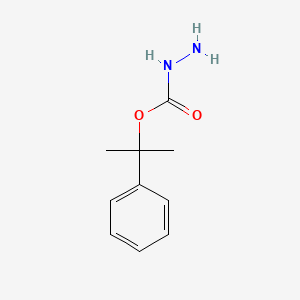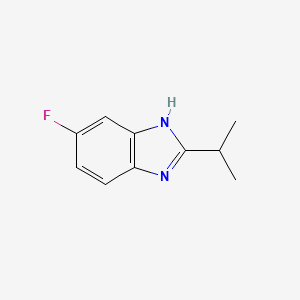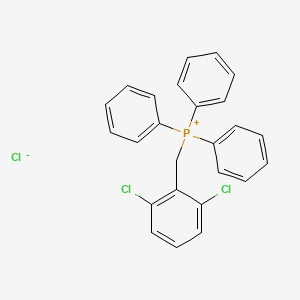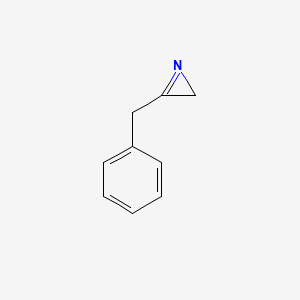
3-Benzyl-2H-azirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2H-azirine is a type of 2H-azirine, which are important three-membered heterocycles in organic chemistry . As versatile and highly strained three-membered unsaturated heterocycles, 2H-azirines can be used as distinctive building blocks towards significant functional groups .
Synthesis Analysis
The synthesis of 2H-azirines has seen many advances. Methods such as Neber rearrangement, isomerization of isoxazole, oxidation of enamine, C−H bond activation, decomposition of vinyl azide, functionalization of alkyne, and multi-step synthesis have been developed for the efficient assembly of 2H-azirines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H9N . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Recent studies have focused on [3+n] ring-expansion reactions, nucleophilic addition of C=N double bond or continuous nucleophilic addition followed by cyclization, ring-opening of 2H-azirines to acyclic compounds, and substitution of sp3-C−H of 2H-azirines .Wissenschaftliche Forschungsanwendungen
Cycloadditions and Formation of Azabicyclic Compounds : 3-Substituted-2H-azirines, including benzyl 2H-azirine-3-carboxylates, are used in Lewis acid-catalysed hetero Diels–Alder reactions with dienes. These reactions are selective and result in the formation of aziridine containing azabicyclo[4.1.0]heptanes and azatricyclo[2.2.1.0]nonanes (Ray, Risberg, & Somfai, 2002).
Asymmetric Aza-Diels-Alder Reactions : In asymmetric Diels-Alder reactions involving 3-benzyl-2H-azirine carboxylate, high stereoselectivity and yield are achieved under the influence of a Lewis acid, producing substituted bi- and tricyclic tetrahydropyridines (Sjöholm Timén & Somfai, 2003).
Photochemical Cycloadditions : Photoinduced cycloadditions of this compound have been studied, revealing the formation of various oxazoline compounds under specific conditions (Orahovats, Jackson, Heimgartner, & Schmid, 1973).
Synthesis of α-Amino Acids and Peptides : this compound derivatives have been utilized in the synthesis of enantiomerically pure αα-disubstituted α-amino acids and model peptides. This demonstrates its utility in peptide chemistry and the synthesis of complex organic molecules (Bucher, Linden, & Heimgartner, 1995).
Building Blocks in Heterocyclic Chemistry : this compound and its derivatives serve as valuable building blocks in the construction of heterocyclic compounds, contributing to the development of novel organic materials and pharmaceuticals (Funt et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Benzyl-2H-azirine, as a member of the 2H-azirine family, is a small unsaturated heterocycle with one nitrogen atom 2h-azirines in general are known to act as nucleophiles, electrophiles, dienophiles, or dipolarophiles in various chemical transformations .
Mode of Action
The mode of action of this compound involves its interaction with its targets through its C=N functional group . The high reactivity of 2H-azirines, enhanced by the ring strain, allows them to participate in various chemical transformations .
Biochemical Pathways
The synthesis of 2H-azirines, including this compound, can be achieved through several biochemical pathways. These include the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes . Each of these pathways leads to different downstream effects, contributing to the broad range of biological activities exhibited by 2H-azirines .
Pharmacokinetics
The high reactivity and sufficient stability of 2h-azirines for chemical modification suggest potential bioavailability .
Result of Action
2h-azirines in general have been extensively used as valuable synthons to construct heterocycles such as indoles, pyrroles, oxazoles, pyridines, quinolines, pyrazines, triazoles, and azepines . These compounds have diverse biological properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of 2H-azirines can be optimized under certain conditions, such as the use of specific catalysts and solvents . .
Eigenschaften
IUPAC Name |
3-benzyl-2H-azirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFOHGTBYBVLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671926 |
Source


|
| Record name | 3-Benzyl-2H-azirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18709-44-9 |
Source


|
| Record name | 3-Benzyl-2H-azirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of using 3-benzyl-2H-azirine in asymmetric synthesis?
A: this compound serves as a valuable building block in asymmetric synthesis due to its ability to participate in enantioselective [4+2] cycloaddition reactions, specifically the aza-Diels-Alder reaction. [] This reaction allows for the construction of optically active tetrahydropyridines, which are important structural motifs found in numerous natural products and pharmaceuticals.
Q2: How does the presence of a Lewis acid catalyst influence the reaction of this compound with cyclopentadiene?
A: The study investigated the impact of various chiral Lewis acid complexes on the reaction between this compound carboxylate and cyclopentadiene. [] The Lewis acid plays a crucial role in activating the azirine, making it a more reactive dienophile. This activation enhances the reaction rate and allows for enantioselective control, leading to the formation of enantioenriched tetrahydropyridine products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)


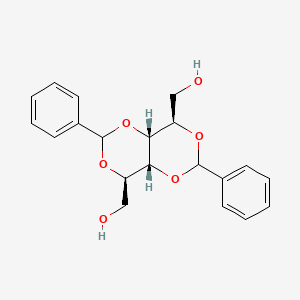
![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)
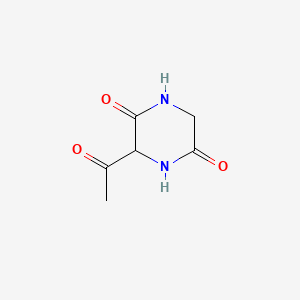
![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)
